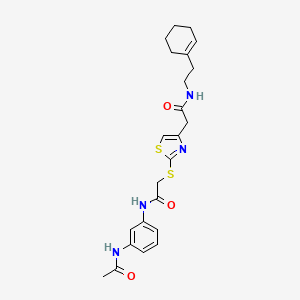![molecular formula C14H13N3O5S B2737634 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-methylisoxazol-3-yl)propanamide CAS No. 899996-88-4](/img/structure/B2737634.png)
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-methylisoxazol-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-methylisoxazol-3-yl)propanamide is an organic compound with potential applications in scientific research. It contains multiple functional groups, including a benzisothiazolone moiety and a methylisoxazole substituent, lending it interesting chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-methylisoxazol-3-yl)propanamide typically involves several steps:
Formation of the Benzisothiazolone Core: : This involves the cyclization of an ortho-substituted aniline with sulfur dioxide and an oxidant to form the 1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-one structure.
Acylation Step: : The benzisothiazolone derivative is acylated using an acyl chloride, such as 2-chloropropanoyl chloride, to form the desired 2-acylbenzisothiazolone intermediate.
Attachment of the Isoxazole Ring: : The final step involves reacting the intermediate with 5-methylisoxazole under suitable conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely scale up these synthetic steps with appropriate optimization of reaction conditions, solvents, and catalysts to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions:
Oxidation: : Due to the presence of the isothiazolone and isoxazole rings, oxidation reactions could further modify these heterocycles.
Reduction: : The carbonyl groups in the structure can be reduced to the corresponding alcohols.
Substitution: : The methyl group in the isoxazole ring and other positions can undergo electrophilic or nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like hydrogen peroxide or organic peroxides under acidic or basic conditions.
Reduction: : Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Suitable nucleophiles or electrophiles in the presence of catalysts like palladium or basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions. Oxidation might yield further oxygenated derivatives, reduction typically produces alcohols, and substitutions could introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound can serve as a building block for synthesizing more complex molecules due to its multiple functional groups and reactivity.
Biology
It might interact with biological systems at the molecular level, potentially serving as a ligand for certain enzymes or receptors.
Medicine
Research could explore its therapeutic potential, possibly as an antifungal or antibacterial agent, given the bioactivity of similar isoxazole-containing compounds.
Industry
The compound could be investigated for applications in material science, such as in the creation of novel polymers or as a precursor for functionalized materials.
Wirkmechanismus
Effects
2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-methylisoxazol-3-yl)propanamide exerts its effects primarily through interactions with biological macromolecules. Its mechanism might involve binding to specific proteins or nucleic acids, altering their function.
Molecular Targets
Potential targets include enzymes involved in metabolic pathways, receptors in cell membranes, or nucleic acids, affecting gene expression or replication.
Vergleich Mit ähnlichen Verbindungen
Unique Features
What sets this compound apart are its distinct functional groups, combining both a benzisothiazolone and an isoxazole moiety, which might confer unique reactivity and biological activity.
Similar Compounds
2-(3-Oxo-3H-benzisothiazol-2-yl)propanamide: : Lacks the isoxazole ring.
N-(5-Methylisoxazol-3-yl)acetamide: : Contains an isoxazole but lacks the benzisothiazolone structure.
1,1-Dioxido-3-oxobenzo[d]isothiazole: : Base structure without the acyl side chains.
Eigenschaften
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5S/c1-8-7-12(16-22-8)15-13(18)9(2)17-14(19)10-5-3-4-6-11(10)23(17,20)21/h3-7,9H,1-2H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVZWRSDIJWUBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(C)N2C(=O)C3=CC=CC=C3S2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid](/img/structure/B2737553.png)
![N-(3,5-dimethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2737555.png)
![ethyl 5-{[(4-chlorophenoxy)acetyl]oxy}-1-ethyl-2-methyl-1H-indole-3-carboxylate](/img/structure/B2737556.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2737557.png)
![5-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid](/img/structure/B2737560.png)
![1-[(4-chlorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2737562.png)
![3-Methyl-7-[(3-methylphenyl)methyl]-8-octylsulfanylpurine-2,6-dione](/img/new.no-structure.jpg)

![N-(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2737568.png)

![5-((2-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2737570.png)


